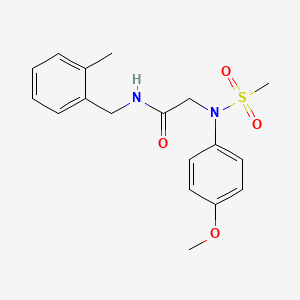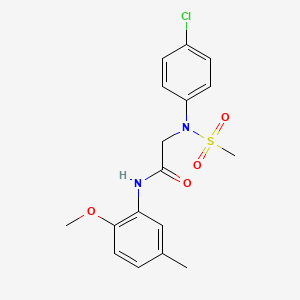
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Vue d'ensemble
Description
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as CGP-057148B, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic effects. CGP-057148B belongs to the class of glycine transporter inhibitors, which are being investigated as a treatment for various neurological and psychiatric disorders.
Mécanisme D'action
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning and memory. By inhibiting the glycine transporter, N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation and improved cognitive function.
Biochemical and Physiological Effects
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to have several biochemical and physiological effects. In addition to its effects on cognitive function and anxiety, N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to increase dopamine release in the prefrontal cortex, which may contribute to its potential as a treatment for schizophrenia. N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been shown to modulate the activity of the serotonergic system, which is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its specificity for the glycine transporter, which minimizes off-target effects. However, the use of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments is limited by its low solubility in water and its short half-life in vivo. Additionally, the effects of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide may be influenced by factors such as age, sex, and genetic background, which must be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One area of interest is the potential use of glycine transporter inhibitors as a treatment for drug addiction, as glycine has been shown to modulate the activity of the dopamine system, which is involved in reward processing. Another area of research is the development of more potent and selective glycine transporter inhibitors, which may have improved therapeutic effects and fewer side effects. Finally, the use of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in combination with other drugs, such as antipsychotics or antidepressants, may enhance their efficacy and reduce their side effects.
Applications De Recherche Scientifique
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. One study found that N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide improved cognitive function in a rat model of schizophrenia, suggesting that glycine transporter inhibitors may be a promising treatment for this disorder. Another study showed that N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide reduced anxiety-like behavior in mice, indicating its potential as an anxiolytic agent.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-8-9-13(10-15(12)17)18-16(20)11-19(23(2,21)22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQKFWORGJQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677239.png)
![N~2~-(4-chlorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3677245.png)
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3677249.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3677257.png)

![N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677264.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3677271.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3677279.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3677300.png)
![3-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677301.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3677304.png)
![N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3677319.png)